molecular formula C14H9NO4S B5245198 2-(Benzenesulfonyl)isoindole-1,3-dione CAS No. 19871-20-6

2-(Benzenesulfonyl)isoindole-1,3-dione

Cat. No.: B5245198
CAS No.: 19871-20-6
M. Wt: 287.29 g/mol
InChI Key: WGXSKCHHCQOWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)isoindole-1,3-dione is a chemical compound built on the isoindoline-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Phthalimide derivatives are renowned for their diverse biological activities and are frequently investigated as core structures in the development of novel therapeutic agents . Researchers value this class of compounds for its potential in multiple pharmacological areas. Specific derivatives have demonstrated notable cyclooxygenase (COX) inhibitory activity , showing promise as frameworks for developing new anti-inflammatory and analgesic agents. Some compounds in this family have exhibited greater inhibition of the COX-2 isoform, while others show stronger activity against COX-1, making them valuable tools for studying inflammatory pathways . Furthermore, the isoindoline-1,3-dione moiety is a key pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for researching neurodegenerative conditions. These compounds can interact with both the catalytic active site and the peripheral anionic site of the AChE enzyme, which is a strategic approach for potential Alzheimer's disease therapeutics . The benzenesulfonyl substituent in this particular compound may influence its electronic properties, lipophilicity, and binding affinity to biological targets, which can be explored to modulate its activity and selectivity in various assay systems. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(benzenesulfonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-13-11-8-4-5-9-12(11)14(17)15(13)20(18,19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXSKCHHCQOWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281899
Record name 2-(benzenesulfonyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19871-20-6
Record name NSC23397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzenesulfonyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(Benzenesulfonyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of isoindole derivatives, including 2-(benzenesulfonyl)isoindole-1,3-dione. Research indicates that these compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HCT-116 (colon cancer) cells. For instance:

  • In Vitro Studies : The compound was evaluated for its inhibitory effects on cell viability using MTT assays, showing significant cytotoxicity with IC50 values in the micromolar range .
  • In Vivo Studies : Xenograft models in nude mice have shown that treatment with isoindole derivatives leads to reduced tumor sizes and improved survival rates compared to control groups .
Study TypeCell LineIC50 Value (µM)Effect
In VitroA54915.72Significant inhibition
In VivoA549 (xenograft)N/AReduced tumor growth

Neuroprotective Effects

Isoindole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer’s disease. Some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and memory function:

  • Molecular Docking Studies : These studies indicate strong binding affinities of isoindole derivatives to AChE, suggesting potential therapeutic applications for neurodegenerative diseases .
CompoundAChE Inhibition IC50 (µM)
Derivative I1.12
Derivative II21.24

Anti-inflammatory and Antibacterial Activities

The compound has also been reported to possess anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • In Vitro Evaluation : Compounds derived from isoindole-1,3-dione have shown effective inhibition zones comparable to standard antibiotics like gentamicin .
Activity TypeTarget OrganismEffect
AntibacterialStaphylococcus aureusComparable to gentamicin
Anti-inflammatoryMacrophage culturesReduced IL-6 levels

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of isoindole derivatives against A549 cells using both in vitro and in vivo models. The results indicated that certain compounds significantly inhibited tumor growth in xenograft models while maintaining acceptable safety profiles .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of isoindole derivatives in a model of Alzheimer's disease. The study utilized molecular docking to predict binding affinities to AChE and confirmed significant inhibition through biochemical assays .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent(s) Key Functional Features Reference
This compound Benzenesulfonyl group Electron-withdrawing sulfonyl moiety N/A
2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione 4-Chlorophenylaminomethyl Chlorine substituent enhances lipophilicity
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione Tetrahydrofuran-dione moiety Hydrogen-bonded dimers in crystal structure
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione Benzofuran-benzyloxy group Extended aromatic system (C24H17NO4)
2-(2-Oxopropyl)isoindole-1,3-dione 2-Oxopropyl group Keto group for nucleophilic reactions

Physicochemical Properties

Compound Molecular Formula Molecular Weight Notable Properties
This compound C14H9NO4S 299.29 g/mol Likely high polarity due to sulfonyl group
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione C24H17NO4 383.4 g/mol Aromatic stacking potential from benzofuran
2-[(4-Fluorophenylamino)methyl]-isoindole-1,3-dione C15H11FN2O2 282.26 g/mol Fluorine enhances metabolic stability

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